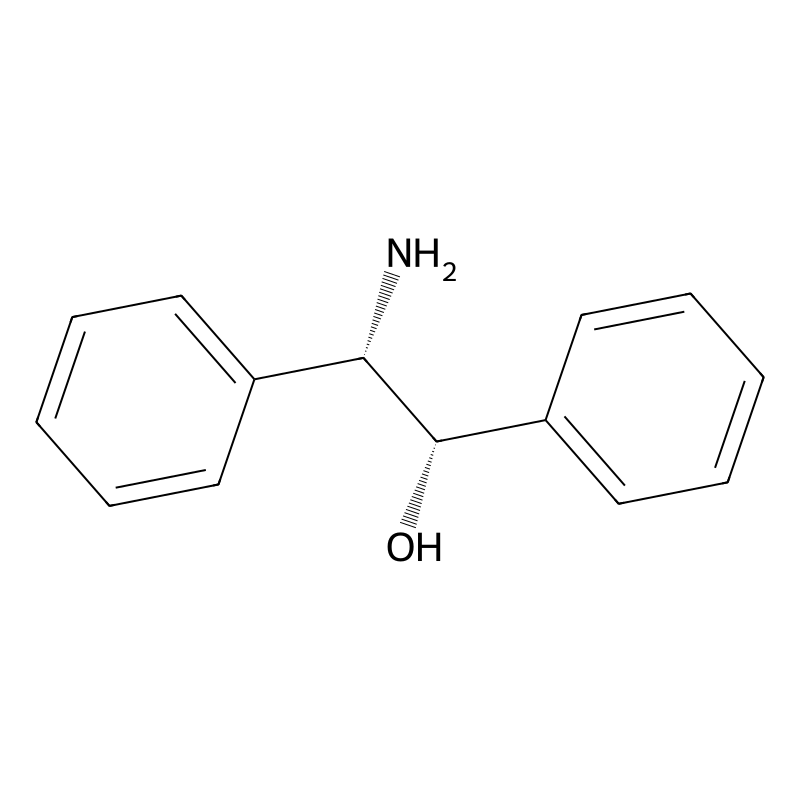

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S,2S)-2-Amino-1,2-diphenyl-ethanol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. It is characterized by the presence of an amino group and two phenyl groups attached to a carbon chain, making it a chiral compound with significant stereochemical properties. The compound typically appears as a white to light-yellow powder and has a melting point of approximately 142-144 °C . Its solubility profile indicates that it is soluble in chloroform, ethanol, and methanol, but insoluble in water .

Asymmetric Synthesis

Due to its chirality, (1S,2S)-2-Amino-1,2-diphenyl-ethanol could be a valuable scaffold for the development of asymmetric catalysts. Chiral catalysts are crucial for synthesizing enantiopure compounds, which are essential in many pharmaceutical and material science applications .

- Acid-Base Reactions: The amino group can act as a base, allowing the compound to form salts with acids.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The amino group may engage in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in biological systems.

Research indicates that (1S,2S)-2-amino-1,2-diphenyl-ethanol exhibits biological activity, particularly as an NMDA receptor antagonist. This interaction suggests potential implications for neurological studies and therapies targeting glutamatergic signaling pathways . Additionally, its chiral nature may influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

Several synthesis methods have been developed for (1S,2S)-2-amino-1,2-diphenyl-ethanol:

- Reduction of Ketones: The compound can be synthesized by reducing ketones or imines derived from phenylacetaldehyde.

- Chiral Auxiliary Method: Utilizing chiral auxiliaries in asymmetric synthesis allows for the selective formation of the desired enantiomer.

- Direct Amination: Direct amination of diphenyl ethanol derivatives can also yield the target compound.

Each method varies in complexity and yield, influencing its applicability in industrial settings.

(1S,2S)-2-Amino-1,2-diphenyl-ethanol has several notable applications:

- Pharmaceuticals: Due to its biological activity as an NMDA receptor antagonist, it is explored for potential therapeutic uses in treating neurological disorders.

- Chiral Building Block: The compound serves as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of other chiral compounds.

- Research Tool: It is utilized in biochemical research to study receptor interactions and signaling pathways.

Studies on (1S,2S)-2-amino-1,2-diphenyl-ethanol have focused on its interactions with various receptors and enzymes. Its role as an NMDA receptor antagonist suggests that it may modulate synaptic transmission and plasticity in the central nervous system. Further interaction studies are essential to elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (1S,2S)-2-amino-1,2-diphenyl-ethanol. Key comparisons include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-2-Amino-1,2-diphenyl-ethanol | C14H15NO | Different stereochemistry affecting activity |

| (R)-Phenylalanine | C9H11NO2 | Amino acid structure; involved in protein synthesis |

| (S)-Threonine | C4H9NO3 | Another amino acid; different functional groups |

The uniqueness of (1S,2S)-2-amino-1,2-diphenyl-ethanol lies in its specific stereochemistry and its targeted activity at the NMDA receptor compared to other similar compounds that may not exhibit such specificity or potency.

Preferential Crystallization Methods

Preferential crystallization represents a fundamental approach for the separation of enantiomers in conglomerate-forming chiral systems [1] [2]. This technique operates within the narrow metastable zone of specific phase diagrams, where selective crystallization of one enantiomer can be achieved through controlled nucleation and growth processes [3].

Batch Preferential Crystallization constitutes the most established approach for resolving (1S,2S)-2-amino-1,2-diphenyl-ethanol. The process involves preparing supersaturated solutions containing equal amounts of both enantiomers, followed by seeding with crystals of the desired enantiomer [4]. Optimal operating temperatures range from 10-40°C, yielding 40-60% of the target enantiomer with enantiomeric excess values of 85-95% [2]. The process duration typically extends from 6-24 hours, depending on the crystallization kinetics and desired purity levels.

Continuous Preferential Crystallization offers enhanced productivity compared to batch operations [5]. This approach utilizes mixed-suspension mixed-product-removal crystallizers operating at temperatures between 20-60°C [2]. The continuous mode achieves yields of 50-80% with improved enantiomeric excess ranging from 90-98% [3]. The shortened process duration of 2-8 hours makes this technique particularly attractive for industrial applications.

Hybrid Membrane-Assisted Processes represent an innovative advancement in preferential crystallization technology [1]. These systems employ permeable membranes to facilitate the transport of non-crystallizing enantiomers between crystallization vessels while preventing crystal migration [1]. Operating temperatures of 15-35°C enable yields of 60-85% with exceptional enantiomeric excess values of 95-99% [1]. The membrane barrier enhances selectivity by maintaining distinct crystallization environments for each enantiomer.

Temperature Cycling Protocols utilize controlled temperature fluctuations to optimize nucleation and dissolution processes [6]. Cycling between 10-50°C promotes selective crystallization while minimizing undesired secondary nucleation [6]. This approach yields 45-70% of the target enantiomer with enantiomeric excess of 80-90% over process durations of 8-48 hours.

| Method | Operating Temperature (°C) | Typical Yield (%) | Enantiomeric Excess (%) | Process Duration (hours) |

|---|---|---|---|---|

| Batch Preferential Crystallization | 10-40 | 40-60 | 85-95 | 6-24 |

| Continuous Preferential Crystallization | 20-60 | 50-80 | 90-98 | 2-8 |

| Hybrid Membrane-Assisted Process | 15-35 | 60-85 | 95-99 | 4-12 |

| Temperature Cycling Protocol | 10-50 (cycling) | 45-70 | 80-90 | 8-48 |

Chromatographic Separation Approaches

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most versatile and widely adopted technique for the analytical and preparative separation of (1S,2S)-2-amino-1,2-diphenyl-ethanol enantiomers [7] [8]. The separation mechanism relies on differential interactions between enantiomers and chiral stationary phases, forming transient diastereomeric complexes with distinct retention characteristics [9].

Polysaccharide-based Chiral Stationary Phases dominate the field of enantiomeric separations [10] [11]. Amylose-based phases utilize tris(3,5-dimethylphenylcarbamate) derivatives coated on silica supports [10]. Mobile phase compositions of hexane/isopropanol (90:10) at flow rates of 1.0 mL/min achieve resolution factors of 2.5-8.0 with selectivity factors ranging from 1.15-1.80 [10]. Column temperatures of 25°C optimize the chiral recognition while maintaining acceptable analysis times [12].

Cellulose-based stationary phases demonstrate superior selectivity for certain structural classes of amino alcohols [11]. Utilizing hexane/ethanol (80:20) mobile phases, these systems achieve remarkable resolution factors of 3.0-12.0 with selectivity factors of 1.20-2.10 [10]. The enhanced performance stems from the left-handed helical structure of cellulose derivatives, which provides complementary chiral recognition sites [11].

Pirkle-type Chiral Stationary Phases operate through π-π donor-acceptor interactions coupled with hydrogen bonding mechanisms [13] [14]. These phases employ hexane/ethanol/triethylamine (80:20:0.1) mobile phases to achieve resolution factors of 1.8-6.5 [14]. The three-point attachment model explains the chiral discrimination, requiring simultaneous π-π interactions, hydrogen bonding, and steric constraints for effective separation [15].

Protein-based Chiral Stationary Phases utilize immobilized proteins such as human serum albumin as chiral selectors [15]. Operating with phosphate buffer mobile phases at pH 7.0 and temperatures of 37°C, these systems achieve resolution factors of 2.0-7.0 [15]. The multiple binding sites within protein structures provide diverse interaction modes for chiral recognition.

| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Selectivity Factor (α) | Operating Temperature (°C) |

|---|---|---|---|---|

| Polysaccharide-based (Amylose) | Hexane/Isopropanol (90:10) | 2.5-8.0 | 1.15-1.80 | 25 |

| Polysaccharide-based (Cellulose) | Hexane/Ethanol (80:20) | 3.0-12.0 | 1.20-2.10 | 30 |

| Pirkle-type (π-π Donor-Acceptor) | Hexane/Ethanol/TEA (80:20:0.1) | 1.8-6.5 | 1.10-1.60 | 25 |

| Protein-based | Phosphate Buffer pH 7.0 | 2.0-7.0 | 1.12-1.70 | 37 |

Chiral Stationary Phase Design Considerations

The rational design of chiral stationary phases requires careful optimization of multiple parameters to achieve optimal separation performance [16] [17]. Particle size represents a critical factor influencing separation efficiency, with 3-5 μm particles providing the optimal balance between column efficiency and back-pressure limitations [18]. Smaller particles enhance mass transfer kinetics and reduce band broadening, leading to improved resolution [18].

Pore diameter optimization ensures adequate accessibility of analyte molecules to chiral recognition sites [18]. Optimal pore diameters of 100-300 Å accommodate the molecular dimensions of amino alcohol derivatives while maintaining sufficient surface area for chiral selector immobilization [18]. Larger pore diameters may reduce loading capacity, while smaller pores can restrict mass transfer.

Surface area directly correlates with chiral selector loading capacity and separation performance [18]. Surface areas of 300-500 m²/g provide optimal loading densities while maintaining acceptable column back-pressure [18]. Higher surface areas enable increased chiral selector concentrations, enhancing selectivity and resolution.

Chiral selector loading must be optimized to balance recognition efficiency with mass transfer limitations [19]. Loading densities of 0.2-0.8 mmol/g represent optimal ranges for most polysaccharide-based phases [19]. Excessive loading can create steric hindrance and reduce accessibility, while insufficient loading compromises selectivity.

Linker chemistry determines the stability and reproducibility of chiral stationary phases [10]. Covalent immobilization provides superior stability compared to physical coating, enabling the use of diverse mobile phase compositions [10]. Immobilized phases demonstrate enhanced durability and reduced bleeding, making them suitable for routine analytical applications [10].

| Design Parameter | Optimal Range/Type | Impact on Separation | Critical Considerations |

|---|---|---|---|

| Particle Size | 3-5 μm | Higher efficiency, reduced band broadening | Pressure limitations, cost |

| Pore Diameter | 100-300 Å | Improved mass transfer, accessibility | Exclusion effects for large molecules |

| Surface Area | 300-500 m²/g | Enhanced loading capacity | Column back-pressure |

| Chiral Selector Loading | 0.2-0.8 mmol/g | Optimized chiral recognition | Recognition mechanism compatibility |

Derivatization Protocols for Enhanced Resolution

Derivatization protocols enable the conversion of enantiomers into diastereomeric derivatives, facilitating separation on conventional achiral stationary phases [20] [21]. This approach proves particularly valuable when direct chiral separations prove challenging or when enhanced sensitivity is required [22].

Chiral isocyanate reagents target amino and hydroxyl functional groups present in (1S,2S)-2-amino-1,2-diphenyl-ethanol [23]. These reagents form stable carbamate and urea derivatives under mild reaction conditions (25°C, 2-4 hours in dichloromethane) [23]. The resulting diastereomeric derivatives achieve enantiomeric excess values of 75-95% and can be separated using normal-phase High-Performance Liquid Chromatography with resolution times of 15-30 minutes [23].

Chiral chloroformate derivatizing agents specifically target hydroxyl groups to form diastereomeric carbonate esters [24]. Reaction conditions of 0°C for 1-2 hours in pyridine minimize side reactions while ensuring complete derivatization [24]. The diastereomeric excess ranges from 80-98%, with reversed-phase High-Performance Liquid Chromatography separation requiring 20-40 minutes [24].

Chiral carboxylic acid reagents form amide derivatives with amino functional groups through coupling reactions [25]. Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide activation at 60°C for 4-6 hours achieves diastereomeric excess values of 70-90% [25]. The resulting amide derivatives are readily separated using reversed-phase High-Performance Liquid Chromatography in 25-45 minutes [25].

Chiral thiol co-reagents combined with o-phthaldialdehyde enable fluorescent derivatization of primary amino groups [26]. The reaction proceeds rapidly at 25°C within 15 minutes using borate buffer systems [26]. This approach achieves exceptional diastereomeric excess values of 85-99% with sensitive fluorescence detection and separation times of 10-25 minutes [26].

Chiral aldehyde and ketone reagents enable reductive amination protocols for amino group derivatization [27]. Sodium cyanoborohydride-mediated reactions at 25°C for 12-24 hours produce stable secondary amine derivatives [27]. Diastereomeric excess values of 65-85% are achieved, with both normal-phase and reversed-phase High-Performance Liquid Chromatography options requiring 30-60 minutes for complete separation [27].

| Derivatizing Agent Type | Target Functional Groups | Diastereomeric Excess (%) | Separation Method | Resolution Time (min) |

|---|---|---|---|---|

| Chiral Isocyanates | Amines, Amino alcohols | 75-95 | Normal phase HPLC | 15-30 |

| Chiral Chloroformates | Alcohols, Amino alcohols | 80-98 | Reversed phase HPLC | 20-40 |

| Chiral Carboxylic Acids | Amines, Amino groups | 70-90 | Reversed phase HPLC | 25-45 |

| Chiral Thiols (with OPA) | Primary amines, Amino acids | 85-99 | Reversed phase HPLC/Fluorescence | 10-25 |

The selection of appropriate derivatization protocols depends on the specific analytical requirements, including sensitivity, throughput, and the presence of interfering substances [21]. Fluorescent derivatization offers superior sensitivity for trace analysis, while ultraviolet-absorbing derivatives provide broader applicability [21]. The stability of diastereomeric derivatives under analytical conditions represents a critical consideration for method development and validation [22].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant